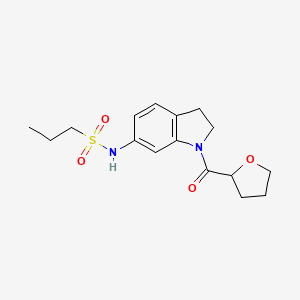

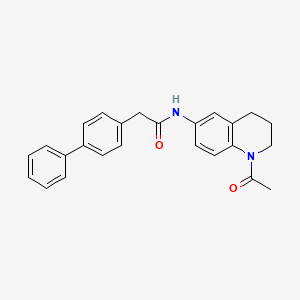

![molecular formula C13H13NO4S B2875603 {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 379700-40-0](/img/structure/B2875603.png)

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate” is a chemical compound that is available from suppliers like TimTec, LLC . It is also known by registry numbers ZINC000000801388 .

Synthesis Analysis

The synthesis of furan and thiophene derivatives has been studied extensively. A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been presented . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: and its derivatives have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis within mycobacteria, which is crucial for their survival and proliferation . By inhibiting the salicylate synthase MbtI from Mycobacterium tuberculosis, these furan derivatives disrupt the biosynthesis of siderophores necessary for iron acquisition by the bacteria .

Antibacterial Activity

The furan nucleus is a significant component in medicinal chemistry due to its antibacterial properties. Furan derivatives, including the compound , are being explored for their efficacy against both gram-positive and gram-negative bacteria. The structural versatility of furan allows for the synthesis of a wide array of compounds with potential antibacterial activity .

Antitubercular Potential

Given the rise in multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, there is an urgent need for new antitubercular drugs. Furan-based compounds, such as the one you’re interested in, are being investigated for their potential to act on unexplored molecular targets and offer a new avenue for tuberculosis treatment .

Iron Acquisition Inhibition

Research has indicated that furan derivatives can be potent inhibitors of iron acquisition in bacteria. This is particularly relevant for pathogens like Mycobacterium tuberculosis, where iron acquisition is vital for infection and survival. By targeting specific enzymes involved in this process, these compounds can effectively reduce bacterial virulence .

Structural Analysis and Characterization

The compound has been subjected to various structural analyses, including 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These techniques provide detailed insights into the molecular structure and properties, which are essential for understanding the compound’s reactivity and potential as a therapeutic agent .

Drug Synthesis and Design

The furan ring system is a key structural motif in drug design due to its reactivity and the diverse biological activities it imparts to molecules. As such, the compound is valuable for synthesizing novel drugs, especially those targeting bacterial infections and other diseases where furan derivatives have shown efficacy .

Eigenschaften

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9-4-5-11(19-9)13(16)18-8-12(15)14-7-10-3-2-6-17-10/h2-6H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCQNYUYYYCTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2875520.png)

![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2875525.png)

![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)

![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)

![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)